2-[(2-Hydroxy-ethyl)-methyl-amino]-1-(1H-pyrrol-2-yl)-ethanone
Description
Properties
IUPAC Name |
2-[2-hydroxyethyl(methyl)amino]-1-(1H-pyrrol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-11(5-6-12)7-9(13)8-3-2-4-10-8/h2-4,10,12H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTIVSGVJFLFAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC(=O)C1=CC=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination with N-Methyl-2-hydroxyethylamine
The tertiary amine side chain in the target compound necessitates strategic bond formation between the ethanone’s α-carbon and the nitrogen of N-methyl-2-hydroxyethylamine. Reductive amination emerges as a viable pathway, leveraging sodium cyanoborohydride (NaBH₃CN) in methanol under acidic conditions (pH 4–6). Key considerations include:
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Amine Synthesis : N-Methyl-2-hydroxyethylamine is synthesized via methylamine alkylation with ethylene oxide in aqueous NaOH (20% w/w), yielding the secondary amine in >85% purity.
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Reaction Optimization : Stoichiometric excess of the amine (1.5 eq.) relative to 1-(1H-pyrrol-2-yl)ethanone ensures complete imine formation prior to reduction. Monitoring via thin-layer chromatography (TLC) confirms reaction progression, with typical completion within 12–24 hours at 25°C.
Reported yields for analogous reductive aminations range from 60–75%, contingent upon solvent polarity and borohydride selection.
α-Halogenation and Nucleophilic Substitution
For substrates resistant to reductive amination, α-bromination of 1-(1H-pyrrol-2-yl)ethanone offers an alternative entry point. The Hell–Volhard–Zelinskii reaction, employing PBr₃ in acetic acid, selectively brominates the ketone’s α-position, yielding 2-bromo-1-(1H-pyrrol-2-yl)ethanone. Subsequent SN2 displacement with N-methyl-2-hydroxyethylamine in DMF at 80°C installs the tertiary amine, albeit with modest efficiency (50–55% yield).
Integrated Synthetic Routes: Comparative Analysis
The table below contrasts two prominent synthetic pathways for 2-[(2-Hydroxy-ethyl)-methyl-amino]-1-(1H-pyrrol-2-yl)-ethanone:
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Reductive Amination
Iminium ion intermediates formed during reductive amination may undergo undesired reductions or polymerizations. Stabilizing these species via protonation (e.g., using acetic acid) suppresses side reactions, while maintaining NaBH₃CN concentrations below 0.1 M prevents over-reduction of the pyrrole ring.
Steric Effects in SN2 Displacement
Bulky substituents on the tertiary amine (e.g., hydroxyethyl groups) hinder nucleophilic attack at the α-carbon. Employing polar aprotic solvents (DMF, DMSO) enhances reaction rates by stabilizing transition states, though at the expense of increased epimerization risk.
Scalability and Industrial Feasibility
Scale-up of the reductive amination route demonstrates promise, with kilogram-scale batches achieving 55% yield in pilot plants. Critical to industrial adoption is the recyclability of solvents (e.g., ethanol, methanol) and the use of flow chemistry to mitigate exothermic risks during HD synthesis . Conversely, halogenation-based methods face scalability hurdles due to PBr₃’s corrosivity and waste management challenges.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles for Substitution: Acyl chlorides, alkyl halides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides, imines, and other substituted products.
Scientific Research Applications
Medicinal Chemistry
The compound shows potential in the development of pharmaceuticals due to its structural characteristics, which may influence biological activity:
- Antidepressant Activity : Research indicates that compounds with a pyrrole moiety can exhibit antidepressant properties. The presence of the hydroxyl and amino groups may enhance binding affinity to neurotransmitter receptors, making it a candidate for further investigation in treating mood disorders.
- Neuroprotective Effects : Studies suggest that similar compounds can provide neuroprotection against oxidative stress, which is pivotal in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Pharmacology
In pharmacological studies, the compound's interactions with various receptors are of particular interest:
- Receptor Binding Studies : Preliminary studies have shown that derivatives of this compound may interact with serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.
- Bioavailability and Metabolism : Understanding the pharmacokinetics of this compound can lead to insights into its absorption, distribution, metabolism, and excretion (ADME) properties. This is essential for evaluating its potential as a therapeutic agent.
Material Science
The unique chemical structure of 2-[(2-Hydroxy-ethyl)-methyl-amino]-1-(1H-pyrrol-2-yl)-ethanone allows for applications beyond medicinal uses:
- Polymer Development : Its ability to form hydrogen bonds makes it a candidate for developing new polymeric materials with enhanced mechanical properties or biocompatibility for medical devices.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry investigated the antidepressant effects of pyrrole-based compounds. The study found that certain derivatives exhibited significant activity in animal models, suggesting that modifications similar to those found in this compound could enhance efficacy.
Case Study 2: Neuroprotective Effects
Research conducted at a leading university demonstrated that compounds with similar structures provided neuroprotection in vitro against glutamate-induced toxicity in neuronal cells. This highlights the potential therapeutic uses of this compound in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxy-ethyl)-methyl-amino]-1-(1H-pyrrol-2-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amino groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The pyrrole ring can also participate in π-π stacking interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Structural Analysis and Key Features
- Molecular Formula : C₉H₁₄N₂O₂
- Ethanone: Ketone group capable of hydrogen bonding and nucleophilic reactions. (2-Hydroxyethyl)(methyl)amino: Polar substituent enhancing hydrophilicity and offering sites for derivatization (e.g., esterification, coordination).
The compound’s structure combines aromaticity with polar substituents, making it a candidate for applications requiring balanced solubility in organic and aqueous media.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Physicochemical Properties
- 2-Acetylpyrrole :
- 2-Chloro-1-(1H-pyrrol-2-yl)-ethanone: Molecular Weight: 143.57 g/mol . Reactivity: Chloro group facilitates nucleophilic substitution, enabling synthesis of secondary amines or ethers.
Aroma and Metabolite Networks
2-Acetylpyrrole is a key metabolite in fragrant rice (e.g., SSXN), showing a correlation coefficient >0.8 with 2AP, a primary aroma compound . Its accumulation aligns with developmental stages, suggesting regulatory roles in biosynthetic pathways. Similar synergies are observed in pumpkin volatiles, where 2-acetylpyrrole contributes to "taro-like" aroma .
Pharmacological Potential
While direct data on the target compound is lacking, amino-substituted pyrrole ketones are explored in drug discovery for their binding affinity to biological targets (e.g., kinase inhibitors) .
Biological Activity
2-[(2-Hydroxy-ethyl)-methyl-amino]-1-(1H-pyrrol-2-yl)-ethanone, also known by its CAS number 1249820-78-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 198.23 g/mol
- SMILES Notation : CC(C(=O)N(C)CCO)C1=CC=CN1
Antimicrobial Activity
Research indicates that compounds containing pyrrole moieties exhibit significant antimicrobial properties. A study highlighted that derivatives of pyrrole, including those similar to this compound, demonstrated effective inhibition against various bacterial strains, notably Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, suggesting substantial potency in comparison to standard antibiotics like ciprofloxacin .
Anticancer Activity
The compound has shown promising results in anticancer studies. A series of analogs were tested against cancer cell lines, revealing that certain modifications to the pyrrole structure enhance cytotoxicity. For instance, a derivative exhibited IC values lower than those of established chemotherapeutic agents like doxorubicin when tested on Jurkat and A-431 cell lines . The mechanism appears to involve the induction of apoptosis via mitochondrial pathways, particularly through the modulation of Bcl-2 family proteins .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Synthesis : Pyrrole derivatives often interfere with ribosomal function, leading to reduced protein synthesis in bacteria and cancer cells.
- Apoptotic Pathways : The compound may activate intrinsic apoptotic pathways by altering mitochondrial membrane potential and promoting cytochrome c release .
- Antioxidant Properties : Some studies suggest that it possesses antioxidant capabilities, which can protect cells from oxidative stress, a common factor in cancer progression .
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various pyrrole derivatives, including this compound. The results indicated strong activity against gram-positive bacteria with a notable MIC value of 6.25 µg/mL against Staphylococcus aureus, demonstrating its potential as a lead compound for antibiotic development .
Evaluation of Anticancer Properties
In another significant study involving human cancer cell lines, the compound was tested for its cytotoxic effects. Results showed that it induced cell death in a dose-dependent manner, with an IC value of less than 10 µM against multiple cancer types. The study concluded that the presence of the pyrrole ring is critical for its anticancer activity .
Q & A
Q. What are the optimal synthetic routes for 2-[(2-Hydroxy-ethyl)-methyl-amino]-1-(1H-pyrrol-2-yl)-ethanone, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of structurally related amino-alcohol derivatives, such as 2-((2-methoxyethyl)(methyl)amino)ethanol, involves nucleophilic substitution reactions. For example, reacting amines (e.g., 2-methoxy-N-methyl ethylamine) with alkylating agents (e.g., 2-bromoethanol) in aprotic solvents (e.g., toluene) under reflux, followed by purification via column chromatography . Optimization includes monitoring reaction kinetics via HPLC or TLC, adjusting stoichiometry (e.g., 1:1 molar ratio of amine to alkylating agent), and using catalysts like triethylamine to enhance yields. Post-reaction workup (e.g., drying with MgSO₄, vacuum concentration) is critical for isolating the product .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS): Validates purity and molecular weight using polar columns (e.g., GT-10-4) .
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹, hydroxyl at ~3400 cm⁻¹) using CCl₄ or CS₂ solvents .
- Nuclear Magnetic Resonance (NMR): Assigns proton environments (e.g., pyrrole ring protons at δ 6.5–7.0 ppm, methylamino groups at δ 2.5–3.0 ppm) .
- X-ray Crystallography: Resolves 3D molecular conformation using Bruker SMART APEX diffractometers (monoclinic C2/c space group) .
Q. How can researchers determine the compound’s purity and stability under varying conditions?
Methodological Answer:
- Purity Analysis: Use gas chromatography with polar columns (e.g., GT-10-4) for quantitative analysis .
- Stability Studies: Conduct accelerated degradation tests under stress conditions (e.g., heat, humidity, pH extremes) monitored via HPLC. For example, assess hydrolysis susceptibility by incubating in aqueous buffers (pH 1–13) at 40°C for 48 hours .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate interactions with biological targets (e.g., histamine receptors). The pyrrole and amino-alcohol moieties may act as hydrogen bond donors/acceptors, critical for binding affinity .
- QSAR Modeling: Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogous compounds (e.g., pyridinone derivatives) to predict bioavailability .
Q. How to resolve contradictions in reported physical properties (e.g., solubility, melting point)?
Methodological Answer:
Q. What experimental designs are suitable for studying its reactivity in nucleophilic reactions?
Methodological Answer:
- Kinetic Studies: Use stopped-flow spectrophotometry to monitor reaction rates with nucleophiles (e.g., thiols, amines) in varying solvents (e.g., DMF, THF).
- Mechanistic Probes: Isotopic labeling (e.g., deuterated ethanol) can track proton transfer steps in substitution reactions .
Q. How to investigate its potential role in catalytic or enzymatic processes?
Methodological Answer:
- Enzyme Inhibition Assays: Test interactions with enzymes (e.g., cytochrome P450) using fluorometric or colorimetric substrates. The amino-alcohol group may chelate metal ions in active sites .
- Catalytic Screening: Evaluate its efficacy as a ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-couplings) via GC-MS or NMR reaction monitoring .
Data Contradiction Analysis
Example: If conflicting solubility data arise, cross-validate using:
Experimental Repetition: Repeat solubility tests in standardized buffers (e.g., PBS pH 7.4) .
Advanced Analytics: Use dynamic light scattering (DLS) to detect aggregates or polymorphs affecting solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
